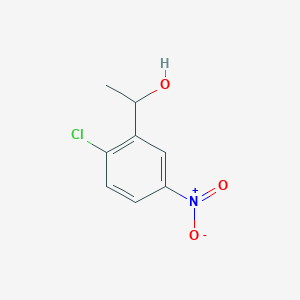

![molecular formula C13H25NO4 B2862609 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid CAS No. 1694122-93-4](/img/structure/B2862609.png)

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

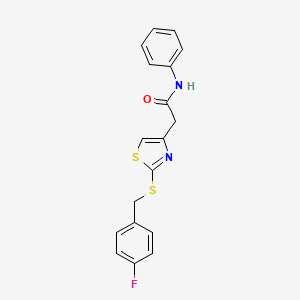

This compound is a type of amino acid derivative, specifically a tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .Molecular Structure Analysis

The molecular weight of this compound is 259.35 . The IUPAC name is 2-(((tert-butoxycarbonyl)amino)methyl)-4,4-dimethylpentanoic acid .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Peptide Nucleic Acid (PNA) Synthesis

The compound is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates . These conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors .

Synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester

The compound is used in the synthesis of the peptide nucleic acid monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester . This monomer has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .

Photoswitch Process

The compound is used in the photoswitch process . The photoswitch process was induced on the compounds in a solution using light sources at different times .

Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

The compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Recyclability in Model Reactions

The compound shows potential for recyclability in model reactions . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .

Mecanismo De Acción

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

The boc group is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be removed under acidic conditions, revealing the free amine . This property is often utilized in the stepwise construction of peptides .

Biochemical Pathways

Compounds with similar structures are often involved in the synthesis of peptides and proteins , suggesting that this compound may play a role in these biochemical pathways.

Pharmacokinetics

As a general rule, the Boc group increases the lipophilicity of a compound, which can influence its absorption and distribution . The Boc group can also be removed in the body under acidic conditions, such as in the stomach .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may vary depending on the pH of its environment.

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound are not mentioned in the sources, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research. The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions .

Propiedades

IUPAC Name |

2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUATXGHBESHQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butoxycarbonyl)amino)methyl)-2,4-dimethylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)

![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)

![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)

![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)